molecular formula C19H22N2O4S B3469970 3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B3469970
M. Wt: 374.5 g/mol
InChI Key: KXUMMMIRFQDRJX-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE: is an organic compound with the molecular formula C19H22N2O4S It is a benzamide derivative that features a morpholine sulfonyl group attached to the phenyl ring

Properties

IUPAC Name

3,4-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-3-4-16(13-15(14)2)19(22)20-17-5-7-18(8-6-17)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUMMMIRFQDRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield 3,4-dimethyl-N-phenylbenzamide.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be introduced by reacting the benzamide derivative with morpholine-4-sulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE exhibit promising anticancer activities. Studies have shown that modifications in the benzamide structure can enhance cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) through apoptosis induction mechanisms .

Antimicrobial Activity

The sulfonamide group in this compound has been associated with antimicrobial properties. Compounds with similar functional groups have shown effectiveness against a range of bacteria and fungi.

  • Case Study : Research on related sulfonamide derivatives revealed their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, indicating a possible application for this compound in treating infections .

Drug Development

The unique structure of this compound makes it a candidate for further development in drug formulation. Its ability to interact with biological targets can be exploited to design new therapeutic agents.

Potential Areas of Focus :

  • Targeting Kinase Pathways : The compound may inhibit specific kinases involved in cancer progression.
  • Combination Therapies : Its use in conjunction with existing anticancer drugs could enhance efficacy and reduce resistance.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
AnticancerInduces apoptosis in cancer cell linesSignificant inhibition in MCF-7 cells
AntimicrobialEffective against various bacteria and fungiRelated compounds show broad-spectrum activity
Drug DevelopmentPotential for targeting kinase pathways and enhancing existing therapiesOngoing research into structural modifications

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The morpholine sulfonyl group is known to enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular pathways and biological responses, making the compound useful in various therapeutic applications.

Comparison with Similar Compounds

    3,4-Dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: This compound is similar in structure but features a piperazine ring instead of a morpholine ring.

    Benzamide, 4-[(dipropylamino)sulfonyl]-N-(3-pyridinyl)-: Another benzamide derivative with a different sulfonyl group and aromatic substitution.

Uniqueness:

  • The presence of the morpholine sulfonyl group in 3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE provides unique chemical and biological properties, such as enhanced solubility and specific binding affinity to certain biological targets, which may not be present in similar compounds.

Biological Activity

3,4-Dimethyl-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Structure

The molecular formula for this compound is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 388.48 g/mol. The compound features a morpholine sulfonyl group attached to a phenyl ring, which is further linked to a benzamide structure.

Physical Properties

PropertyValue
Molecular Weight388.48 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit various cancer cell lines by targeting specific mitotic processes.

  • Mechanism of Action : The compound's mechanism involves the inhibition of mitotic kinesins such as HSET (KIFC1), which are crucial for the proper segregation of chromosomes during cell division. By disrupting this process, the compound induces multipolar spindle formation leading to cell death in cancer cells .
  • Case Study : In vitro studies have demonstrated that related compounds can effectively induce apoptosis in human cancer cell lines, such as breast and lung cancer cells. The induction of multipolarity was observed in centrosome-amplified human cancer cells treated with these inhibitors, leading to significant reductions in cell viability .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation.

  • Inhibition Mechanism : The inhibition of DHFR by benzamide derivatives leads to reduced levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately inhibiting cell growth .

Antibacterial Properties

While primarily studied for its anticancer effects, there is evidence suggesting that compounds within the benzamide class possess antibacterial properties as well. These compounds can inhibit bacterial growth by targeting specific metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Methyl group positionAffects potency against HSET; para-substituted analogs retain activity better than ortho-substituted ones
Sulfonyl groupEnhances solubility and bioavailability

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

  • Half-Life : Preliminary studies suggest an estimated half-life conducive to therapeutic applications.
  • Stability : The compound exhibits acceptable stability in plasma, indicating potential for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3,4-DIMETHYL-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

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